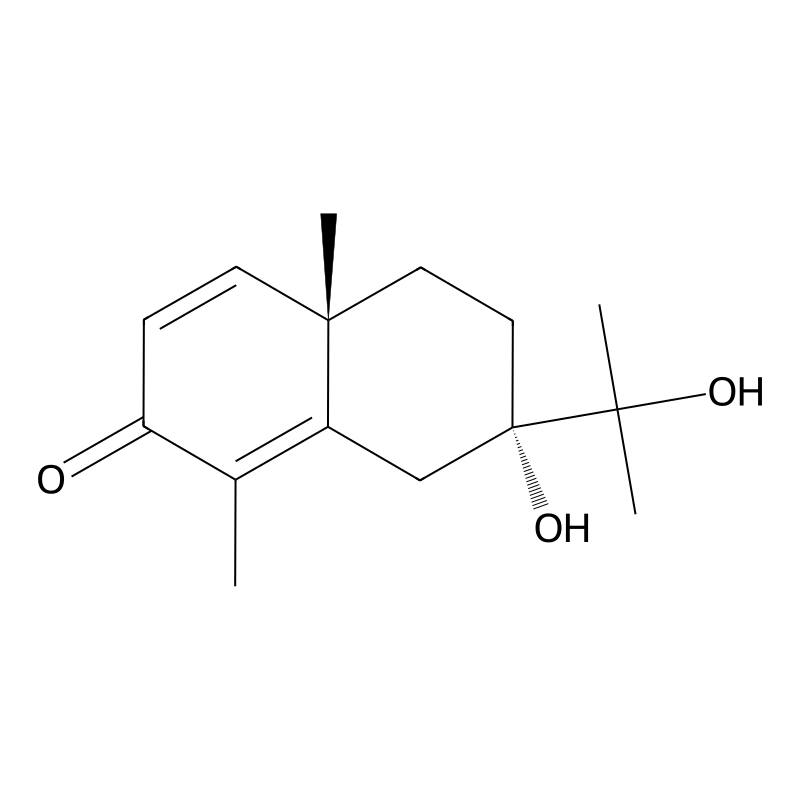Canusesnol A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Canusesnol A is a naturally occurring compound that belongs to the class of terpenoids, which are known for their diverse biological activities. It is primarily derived from various plant species and has garnered attention due to its unique structural features and potential therapeutic applications. The compound exhibits a complex molecular structure that contributes to its reactivity and interaction with biological systems.
Anti-inflammatory Properties:
Studies have shown Canusesnol A to possess anti-inflammatory properties. In a 2012 study published in the journal "Natural Product Communications," researchers found that Canusesnol A significantly reduced inflammation in mice with induced colitis []. Additionally, a 2015 study in "BMC Complementary and Alternative Medicine" demonstrated Canusesnol A's ability to inhibit the production of inflammatory mediators in human immune cells. These findings suggest Canusesnol A as a potential therapeutic agent for inflammatory bowel disease and other inflammatory conditions.
Anti-Cancer Properties:
Preliminary research suggests Canusesnol A may have anti-cancer properties. A 2011 study in "Planta Medica" reported that Canusesnol A induced cell death in various human cancer cell lines, including breast, lung, and colon cancer cells []. However, further research is needed to understand the mechanisms of action and potential clinical applications of Canusesnol A in cancer treatment.
Canusesnol A exhibits a range of biological activities that make it a candidate for pharmaceutical research. Key activities include:
- Antioxidant Properties: The compound has demonstrated significant antioxidant capabilities, which can help in mitigating oxidative stress in cells.
- Antimicrobial Activity: Studies have shown that Canusesnol A possesses antimicrobial properties, making it effective against various bacterial and fungal strains.
- Anti-inflammatory Effects: The compound has been noted for its potential in reducing inflammation, which is crucial in treating chronic inflammatory diseases
The synthesis of Canusesnol A can be achieved through several methods:
- Natural Extraction: The most common method involves extracting the compound from plant sources where it naturally occurs. This process often includes solvent extraction or steam distillation.
- Chemical Synthesis: Laboratory synthesis may involve multi-step synthetic pathways starting from simpler organic molecules. These methods often utilize reagents and catalysts to facilitate the formation of the desired structure.
- Biotechnological Approaches: Recent advancements have introduced biotechnological methods, such as using genetically modified organisms to produce Canusesnol A through fermentation processes
Canusesnol A has several promising applications across different fields:
- Pharmaceuticals: Due to its biological activities, Canusesnol A is being explored for use in developing new drugs, particularly for treating infections and inflammatory diseases.
- Cosmetics: Its antioxidant properties make it a valuable ingredient in cosmetic formulations aimed at skin protection and anti-aging.
- Food Industry: The compound may also find applications as a natural preservative or flavoring agent due to its antimicrobial properties
Research on the interactions of Canusesnol A with various biological targets is ongoing. Key findings include:
- Protein Binding: Studies have indicated that Canusesnol A can bind to specific proteins involved in metabolic pathways, potentially influencing their activity.
- Cell Signaling Pathways: The compound appears to modulate certain cell signaling pathways, which could explain its anti-inflammatory effects.
- Synergistic Effects: When combined with other compounds, Canusesnol A may exhibit enhanced biological activity, suggesting potential for synergistic formulations in therapeutic contexts
Canusesnol A shares structural similarities with several other terpenoids. Here are some comparable compounds:
Compound Name Structural Features Biological Activity Limonene Monoterpene with citrus aroma Antimicrobial, anti-inflammatory Camphor Bicyclic monoterpene Analgesic, anti-inflammatory Geraniol Monoterpene with floral scent Antioxidant, antimicrobial Uniqueness of Canusesnol A
What sets Canusesnol A apart from these similar compounds is its specific combination of functional groups and its unique molecular framework that enhances its reactivity and biological efficacy. While many terpenoids exhibit antioxidant or antimicrobial properties, Canusesnol A's multifaceted biological activity makes it particularly valuable for therapeutic development
XLogP3
1.2Appearance
OilDates
Last modified: 08-15-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds








